Dichloro(rac-ethylenebis(indenyl))zirconium(IV)

Catalog No.
S12791588
CAS No.
M.F
C20H16Cl2Zr
M. Wt
418.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro(rac-ethylenebis(indenyl))zirconium(IV)

Product Name

Dichloro(rac-ethylenebis(indenyl))zirconium(IV)

IUPAC Name

dichlorozirconium(2+);2-[2-(1H-inden-1-id-2-yl)ethyl]-1H-inden-1-ide

Molecular Formula

C20H16Cl2Zr

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C20H16.2ClH.Zr/c1-2-6-18-12-15(11-17(18)5-1)9-10-16-13-19-7-3-4-8-20(19)14-16;;;/h1-8,11-14H,9-10H2;2*1H;/q-2;;;+4/p-2

InChI Key

VWCJVAVTOAEQQI-UHFFFAOYSA-L

Canonical SMILES

[CH-]1C2=CC=CC=C2C=C1CCC3=CC4=CC=CC=C4[CH-]3.Cl[Zr+2]Cl

Dichloro(rac-ethylenebis(indenyl))zirconium(IV) is an organometallic compound with the empirical formula C20_{20}H16_{16}Cl2_2Zr and a molecular weight of approximately 418.47 g/mol. This compound appears as a yellow to gold powder and is categorized as a corrosive solid. It is primarily used in various chemical synthesis applications, particularly in polymerization processes due to its catalytic properties .

Dichloro(rac-ethylenebis(indenyl))zirconium(IV) typically participates in coordination reactions with olefins, facilitating the polymerization of alkenes. The compound acts as a catalyst in the production of polyolefins, where it forms active species upon activation with co-catalysts such as methylaluminoxane. The general reaction can be represented as:

Dichloro rac ethylenebis indenyl zirconium IV +AlkenePolymer\text{Dichloro rac ethylenebis indenyl zirconium IV }+\text{Alkene}\rightarrow \text{Polymer}

This reaction highlights its role in generating high molecular weight polymers through chain growth mechanisms .

The synthesis of dichloro(rac-ethylenebis(indenyl))zirconium(IV) typically involves the reaction of zirconium tetrachloride with rac-ethylenebis(indenyl) ligands. The general synthetic route can be summarized as follows:

  • Preparation of Ligand: Synthesize rac-ethylenebis(indenyl) through appropriate organic reactions.
  • Reaction with Zirconium Tetrachloride: Combine the ligand with zirconium tetrachloride under inert atmosphere conditions (e.g., nitrogen or argon).
  • Purification: Isolate the product through recrystallization or chromatography methods.

This method allows for the formation of the desired dichloro complex, which can be further characterized by spectroscopic techniques .

Dichloro(rac-ethylenebis(indenyl))zirconium(IV) is primarily utilized in:

  • Catalysis: It serves as a catalyst in olefin polymerization processes, producing high-performance polymers.
  • Materials Science: The compound is used in developing advanced materials with specific mechanical and thermal properties.
  • Research: It is employed in various academic and industrial research settings to explore new catalytic processes and materials synthesis .

Interaction studies involving dichloro(rac-ethylenebis(indenyl))zirconium(IV) focus on its behavior when combined with different co-catalysts and substrates. These studies are crucial for understanding its catalytic efficiency and selectivity in polymerization reactions. Research indicates that the choice of co-catalyst significantly influences the polymerization kinetics and molecular weight distribution of the resultant polymers .

Several compounds exhibit similar structural characteristics or catalytic properties to dichloro(rac-ethylenebis(indenyl))zirconium(IV). Here are a few notable examples:

Compound NameFormulaUnique Features
Dichloro[(S,S)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)C20_{20}H24_{24}Cl2_2ZrContains tetrahydro-indenyl ligands, enhancing reactivity .
Dichlorobis(cyclopentadienyl)zirconium(IV)C10_{10}H10_{10}Cl2_2ZrUtilized in similar polymerization applications but with different ligand geometry .
Bis(cyclopentadienyl)zirconium(IV) chlorideC10_{10}H10_{10}ClZrKnown for its stability and effectiveness in olefin polymerization .

Dichloro(rac-ethylenebis(indenyl))zirconium(IV) stands out due to its unique ligand arrangement that allows for specific interaction patterns during catalysis, making it particularly effective for certain types of polymerizations compared to other zirconium-based catalysts .

The synthesis of the racemic ethylenebis(indenyl) ligand represents a fundamental step in accessing dichloro(rac-ethylenebis(indenyl))zirconium(IV) complexes [2]. The preparation of this bridged bis-indenyl ligand system involves sophisticated synthetic approaches that utilize various coupling methodologies to establish the ethylene bridge between two indenyl fragments.

The most established synthetic route employs oxirane ring-opening reactions as a key strategy for ethylenebis(indenyl) ligand construction [2]. This methodology involves the preparation of 6-bromo-indene through quantitative reduction of 6-bromo-indanone using lithium aluminum hydride in diethyl ether, followed by treatment with para-toluenesulfonic acid in benzene [2]. The resulting brominated indene derivatives serve as precursors for subsequent coupling reactions.

A general procedure for the preparation of bis-indenyl compounds involves the dropwise addition of iodide compounds (1.05 molar equivalents) in tetrahydrofuran-hexanes to the solution at -78°C during 25 minutes, followed by warming to room temperature overnight [2]. This methodology provides efficient access to the desired ethylene-bridged bis-indenyl framework with good yields and selectivity.

Alternative synthetic approaches utilize Suzuki coupling reactions employing palladium(triphenylphosphine)4 as catalyst [2]. In these procedures, arylboronic acid (0.32 millimoles, 1.3 molar equivalents) and the appropriate brominated precursor (0.25 millimoles, 1 molar equivalent) are combined in dimethoxyethane solution [2]. The mixture is treated with aqueous potassium carbonate (2.0 molar, 3.3 molar equivalents) and refluxed for 6 hours to achieve efficient coupling [2].

The racemic nature of the ethylenebis(indenyl) ligand arises from the conformational flexibility around the ethylene bridge, which allows for both racemic and meso isomeric forms [5] [6]. The diastereoselective synthesis protocols have been developed to favor the formation of racemic isomers through controlled reaction conditions and appropriate choice of starting materials [5] [6].

Zirconium Coordination Chemistry: Complexation Techniques

The coordination of zirconium(IV) centers with ethylenebis(indenyl) ligands involves sophisticated metallation procedures that require careful control of reaction conditions and stoichiometry [4] [10]. Zirconium coordination chemistry in these systems is characterized by the metal's preference for coordination numbers of 6-8 and its strong affinity for cyclopentadienyl-type ligands [7] [8].

The complexation process typically begins with the deprotonation of the ethylenebis(indenyl) ligand using strong bases such as alkyllithium reagents or potassium hydride [5]. A suspension of 1,2-bis(4,7-dimethylindenyl)ethane (10 grams, 31.8 millimoles) in tetrahydrofuran (80 milliliters) is added via cannula to a stirred suspension of potassium hydride (2.82 grams, 70.3 millimoles) [5]. This deprotonation step is essential for generating the nucleophilic ligand species required for subsequent metallation.

The metallation reaction involves treatment of the deprotonated ligand with zirconium tetrachloride under strictly anhydrous conditions [4] [11]. Zirconium(IV) chloride serves as an ideal Lewis acid for these transformations due to its efficiency, stability, and compatibility with organometallic synthesis protocols [11]. The reaction typically proceeds through initial coordination of the chloride-bridged zirconium precursor, followed by ligand substitution and rearrangement to form the desired metallocene architecture.

Advanced coordination techniques employ modified zirconium precursors such as zirconium isopropoxide complexes [9]. The reaction of zirconium(IV) isopropoxide with the ligand in diethyl ether solutions at -35°C generates five-coordinate complexes with enhanced stability [9]. These procedures allow for precise control over the coordination environment and can produce complexes with defined geometries.

The coordination process is influenced by the electronic properties of zirconium(IV), which exhibits strong π-acceptor characteristics when coordinated to cyclopentadienyl-type ligands [10]. The bent metallocene geometry characteristic of group 4 metals results from the electronic configuration and steric requirements of the metal center [10].

Purification and Isolation Protocols

The purification of dichloro(rac-ethylenebis(indenyl))zirconium(IV) requires specialized techniques due to the compound's sensitivity to moisture and the presence of various impurities from the synthesis [21]. Metallocene purification presents unique challenges as these compounds are relatively unstable and can decompose in protic solvents and chlorinated hydrocarbons [21].

Recrystallization represents the most effective purification method for this zirconium complex [21]. The process involves heating a slurry of the metallocene at elevated temperatures in aprotic polar solvents such as tetrahydrofuran [21]. Impure dimethylsilyl-substituted zirconium dichloride complexes have been successfully purified by slurrying in 5 to 16 milliliters of tetrahydrofuran per gram of crude metallocene and refluxing for 2 to 17 hours [21].

The selection of appropriate solvents is critical for effective purification [21]. Solvents used must be aprotic and polar, with low acidity, and the metallocene should be no more than sparingly soluble at ambient temperatures (less than 2 percent by weight) [21]. Tetrahydrofuran, acetone, and pyridine have been identified as suitable solvents for this purpose [21]. The amount of solvent is typically selected to obtain maximum impurity removal with minimum product loss, generally requiring 5 to 10 milliliters of solvent per gram of metallocene [21].

MethodSolventTemperatureTimeYieldPurity
RecrystallizationTetrahydrofuranReflux2-17 hours85-95%>98%
SublimationVacuum150-200°C4-6 hours80-90%>99%
Column ChromatographyToluene/HexaneRoom temperature2-4 hours75-85%>97%
Hot ExtractionAcetone60°C30-60 minutes70-80%>95%
Solvent WashingDichloromethaneRoom temperature15-30 minutes90-95%>96%

The purification process also removes common impurities including lithium chloride, transition metal halides, residual solvent complexed impurities, and metallocene oligomers [21]. The heating provides relatively rapid and effective purification compared to prolonged contact with solvents at ambient temperature [21]. After cooling the slurry to ambient temperature, the metallocene is isolated by conventional solid-liquid separation techniques such as filtering, centrifugation, or decantation [21].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, X-ray Photoelectron Spectroscopy)

Comprehensive spectroscopic characterization of dichloro(rac-ethylenebis(indenyl))zirconium(IV) provides essential structural and electronic information about this metallocene complex [22] [24]. The combination of nuclear magnetic resonance, infrared, and X-ray photoelectron spectroscopy techniques enables detailed analysis of the molecular structure and bonding characteristics.

Nuclear magnetic resonance spectroscopy serves as a primary characterization tool for confirming the structure and purity of the zirconium complex [22] [27]. The compound exhibits characteristic nuclear magnetic resonance patterns that conform to the expected structure, with specific chemical shift ranges observed for different proton environments [22]. Proton nuclear magnetic resonance spectra typically show signals in the δ 5.5-7.5 parts per million region corresponding to aromatic indenyl protons, while the ethylene bridge protons appear in the δ 2.8-3.2 parts per million range.

Solid-state zirconium-91 nuclear magnetic resonance spectroscopy has emerged as a powerful technique for probing the molecular structure of zirconocene compounds [27]. Static zirconium-91 solid-state nuclear magnetic resonance spectra can be acquired for these complexes at magnetic fields of 9.4 and 21.1 Tesla [27]. The technique allows measurement of zirconium-91 electric field gradient and chemical shift tensor parameters, as well as Euler angles describing their relative orientation [27].

Fourier transform infrared spectroscopy provides valuable information about the vibrational modes and bonding characteristics of the complex [26]. The infrared spectrum shows characteristic bands at 2850-2923 reciprocal centimeters corresponding to carbon-hydrogen stretching vibrations [26]. The aromatic carbon-carbon and carbon-nitrogen stretching frequencies appear around 1601 reciprocal centimeters, while metal-nitrogen and metal-oxygen bonds can be identified at 810-808 and 780-763 reciprocal centimeters, respectively [26].

X-ray photoelectron spectroscopy analysis reveals crucial information about the electronic structure and oxidation states of the zirconium center [29] [30]. The zirconium 3d5/2 peak appears in the binding energy range of 182.2-183.5 electron volts, characteristic of zirconium(IV) compounds [29] [30]. The technique is particularly sensitive to differences in the local coordination environment and can distinguish between various zirconium oxidation states.

TechniqueParameterValue/RangeNotes
¹H Nuclear Magnetic ResonanceChemical Shiftsδ 5.5-7.5 parts per millionAromatic indenyl protons
¹H Nuclear Magnetic ResonanceChemical Shiftsδ 2.8-3.2 parts per millionEthylene bridge protons
¹³C Nuclear Magnetic ResonanceChemical Shiftsδ 120-140 parts per millionAromatic carbon signals
Fourier Transform Infraredν(C=C)1600-1450 reciprocal centimetersAromatic ring vibrations
Fourier Transform Infraredν(C-H)2850-3000 reciprocal centimetersAliphatic and aromatic carbon-hydrogen
Fourier Transform Infraredν(Zr-Cl)400-500 reciprocal centimetersMetal-chloride stretching
X-ray Photoelectron SpectroscopyZr 3d5/2182.2-183.5 electron voltsZirconium(IV) binding energy
X-ray Photoelectron SpectroscopyCl 2p198-199 electron voltsChloride binding energy
Elemental Analysis%C56.0-58.8Carbon content
Elemental Analysis%H3.8-4.0Hydrogen content

The elemental analysis data for the purified compound typically shows carbon content in the range of 56.0-58.8 percent and hydrogen content of 3.8-4.0 percent, consistent with the molecular formula [22]. These values confirm the successful synthesis and purification of the target compound with high purity.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides definitive structural information about dichloro(rac-ethylenebis(indenyl))zirconium(IV), revealing precise atomic positions, bond lengths, and molecular geometry [24] [38]. The crystal structure analysis has been performed at low temperatures to minimize thermal motion and enhance data quality [38].

The compound crystallizes in the triclinic crystal system with space group P-1, and X-ray diffraction studies conducted at 100(1) Kelvin have provided high-resolution structural data [38]. The molecular structure exhibits the characteristic bent metallocene geometry typical of group 4 metal complexes, with the zirconium center coordinated by two indenyl ligands and two chloride atoms [24] [38].

Topological analysis of the experimental electron density demonstrates significant charge transfer within the complex [24] [38]. The atomic charges calculated by numerical integration of the electron density over zero-flux atomic basins show a charge transfer of 2.25 electrons from the zirconium atom to the two indenyl ligands (0.19 electrons to each) and two chloride atoms (0.93 electrons to each) [38].

The molecular structure is characterized by an angle between the least-squares ring planes of 60.4 degrees and a torsional angle of 47.6 degrees [38]. Bond critical points analysis reveals that the zirconium-carbon bond paths are significantly curved toward the carbon-carbon bonds, with no other bond paths connecting the zirconium atom and indenyl ligands located [38].

The zirconium-chloride bond lengths fall within the range of 2.42-2.46 Angstroms, while the zirconium-carbon distances to the cyclopentadienyl centroids range from 2.476 to 2.566 Angstroms [24] [40]. The cyclopentadienyl centroid-zirconium-cyclopentadienyl centroid angle measures 129.8 degrees, consistent with the bent metallocene geometry [40].

ParameterValueReference
Molecular FormulaC₂₀H₁₆Cl₂Zr
Molecular Weight418.48 grams per mole
Crystal SystemTriclinicWild et al., 1985
Space GroupP-1
Temperature100(1) KelvinStash et al., 2005
Ring Plane Angle60.4°
Torsional Angle47.6°C1-C8-C8'-C1'
Zr-Cl Bond Length2.42-2.46 ÅAverage values
Zr-C Bond Length2.476-2.566 ÅCyclopentadienyl centroid distances
Cp-Zr-Cp Angle129.8°Centroid angle

The electron density analysis indicates that the indenyl coordination can be approximately described as η¹ with slippage toward η² coordination mode [38]. The π-electrons of the carbon-carbon bonds are significantly involved in the metal-ligand interaction, contributing to the overall stability of the complex [38].

Hydrogen Bond Acceptor Count

2

Exact Mass

415.967605 g/mol

Monoisotopic Mass

415.967605 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

Explore Compound Types